molecular formula C27H35ClN4O B12529645 Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride

Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride

Cat. No.: B12529645
M. Wt: 467.0 g/mol
InChI Key: KHNKQCIZNKHPCV-BQAIUKQQSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives may involve large-scale condensation reactions using acyclic reagents. These methods have been optimized for efficiency and yield, making them suitable for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling reactions typically yield alkynyl-substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, some derivatives act as kinase inhibitors, blocking the activity of specific kinases involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    Zaleplon: A sedative agent.

    Indiplon: Another sedative agent.

    Ocinaplon: An anxiolytic agent.

Uniqueness

What sets pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride apart is its unique structural features and the specific functional groups attached to the pyrazolo[1,5-a]pyrimidine scaffold. These structural differences can lead to distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H35ClN4O

Molecular Weight

467.0 g/mol

IUPAC Name

(5S)-7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H/t23-;/m0./s1

InChI Key

KHNKQCIZNKHPCV-BQAIUKQQSA-N

Isomeric SMILES

CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3N[C@@H](CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3NC(CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl

Origin of Product

United States

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